molecular formula C5H10ClNO2 B14813193 3-(methylamino)dihydrofuran-2(3H)-one hydrochloride

3-(methylamino)dihydrofuran-2(3H)-one hydrochloride

Cat. No.: B14813193
M. Wt: 151.59 g/mol
InChI Key: XOUSBOIWAGOEJU-UHFFFAOYSA-N
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Description

3-(methylamino)dihydrofuran-2(3H)-one hydrochloride is a chemical compound that belongs to the class of dihydrofurans It is characterized by the presence of a furan ring that is partially saturated, along with a methylamino group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)dihydrofuran-2(3H)-one hydrochloride typically involves the reaction of a suitable furan derivative with a methylamine source under controlled conditions. One common method involves the use of 2,3-dihydrofuran as a starting material, which undergoes a nucleophilic substitution reaction with methylamine in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)dihydrofuran-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form more reactive intermediates.

    Reduction: The compound can be reduced to form fully saturated derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-substituted dihydrofuran derivatives.

Scientific Research Applications

3-(methylamino)dihydrofuran-2(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(methylamino)dihydrofuran-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrofuran: A simpler analog without the methylamino group.

    3-(ethylamino)dihydrofuran-2(3H)-one hydrochloride: A similar compound with an ethylamino group instead of a methylamino group.

    3-(methylamino)tetrahydrofuran-2(3H)-one hydrochloride: A fully saturated analog.

Uniqueness

3-(methylamino)dihydrofuran-2(3H)-one hydrochloride is unique due to the presence of both the methylamino group and the partially saturated furan ring. This combination imparts specific chemical reactivity and biological activity that is distinct from its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

3-(methylamino)oxolan-2-one;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-6-4-2-3-8-5(4)7;/h4,6H,2-3H2,1H3;1H

InChI Key

XOUSBOIWAGOEJU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC1=O.Cl

Origin of Product

United States

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